molecular formula C7H14ClNO B1317448 (R)-3-Quinuclidinol hydrochloride CAS No. 42437-96-7

(R)-3-Quinuclidinol hydrochloride

Cat. No. B1317448
CAS RN: 42437-96-7
M. Wt: 163.64 g/mol
InChI Key: OYEJRVVBERZWPD-FJXQXJEOSA-N
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Description

“®-3-Quinuclidinol hydrochloride” is a chemical compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Interaction with Acetylcholinesterase

  • (R)-3-Quinuclidinol and its derivatives have been studied for their interaction with the enzyme acetylcholinesterase. The enzyme's active site shows stereospecificity toward R-(−)-3-Quinuclidinol hydrochloride as an inhibitor. These findings indicate potential applications in designing enzyme inhibitors or studying enzyme mechanisms (Pyttel & Robinson, 1973).

Synthesis and Resolution

  • Research has been conducted on the synthesis and resolution of R-3-Quinuclidinol. One study achieved a yield of 20.4% with 98% enantiomeric excess (ee), indicating the compound's potential for high-purity applications in pharmaceutical and chemical industries (Zeng Peng, 2009).

Cholinergic Properties

  • The cholinergic interactions of (R)-3-Quinuclidinol derivatives have been characterized, suggesting its importance in neuropharmacology, particularly in studying muscarinic receptors (Rehavi, Maayani & Sokolovsky, 1977).

Building Block for Pharmaceutical Chemicals

  • (R)-3-Quinuclidinol is used as a building block in synthesizing muscarine M1 and M3 agonists and antagonists, showing its significance in developing treatments for Alzheimer’s disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala & Chennupati, 2013).

Biocatalytic Production

  • A study demonstrated the use of Escherichia coli as a biocatalyst for producing (R)-3-Quinuclidinol, indicating the potential of biotechnology in the efficient and sustainable production of this compound(Jia et al., 2018).

Enzymatic and Structural Analysis

  • Enzymatic analysis and X-ray studies of 3-quinuclidinone reductases have been conducted to understand the structural basis of their interaction with (R)-3-Quinuclidinol, which is pivotal for applications in structural biology and enzymology (Takeshita et al., 2009).

Optimization of Synthesis Processes

  • Research has focused on optimizing the synthesis processes of (R)-3-Quinuclidinol, highlighting its industrial significance in producing key intermediates for muscarine-active compounds (Bjørsvik et al., 2002).

Application in Muscarinic Antagonists

  • Novel quaternary ammonium derivatives of (3R)-quinuclidinol esters have been discovered as potent muscarinic antagonists, suggesting their utility in treating chronic obstructive pulmonary disease (COPD) and potentially improving the risk-benefit profile of antimuscarinic agents (Prat et al., 2009).

Gene Cloning and Enzyme Characterization

  • Gene cloning and characterization studies of 3-Quinuclidinone reductases from various microorganisms have been conducted. This research is crucial for understanding the molecular biology and potential genetic engineering applications of these enzymes (Isotani et al., 2012).

properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJRVVBERZWPD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584193
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Quinuclidinol hydrochloride

CAS RN

42437-96-7
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-quinuclidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.09 g (56.25 mmol) 3-quinuclidinone and 4.15 g (18.75 mmol) Phe-O-t-Bu in 50 ml methanol was added over a 12 hour period a solution of 2.95 g (46.9 mmol) sodium cyanoborohydride in 13 ml methanol. After stirring for an additional 8 hours, 5.78 g (50.0 mmol) pyridine hydrochloride was added and after 11/2 hours stirring, sodium chloride was removed by filtration. The filtrate was concentrated to a foam which was treated with 15 ml methanol and 50 ml ethyl acetate to give a slurry of the byproduct 3-hydroxy quinuclidine hydrochloride (74% of excess) which was removed by filtration. The filtrate was concentrate to an oil and charged with 10 ml methanol to a 5×200 cm column of LH-20 and eluted with methanol. The product fraction contained 6.54 g of a mixture of diastereomers in a 55:45 ratio as established by HPLC.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-Quinuclidinol hydrochloride
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(R)-3-Quinuclidinol hydrochloride
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Citations

For This Compound
2
Citations
R Pyttel, JB Robinson - Journal of Pharmaceutical Sciences, 1973 - Elsevier
The preparation of R-(−)-3-quinuclidinol and its acetate ester is reported. These compounds, together with their racemates, were tested as inhibitors and substrates of the enzyme …
Number of citations: 7 www.sciencedirect.com
P González-Izquierdo, O Fabelo… - Journal of Materials …, 2021 - pubs.rsc.org
Quinuclidinium salts and their derivatives are now in the focus of materials science as building units of multifunctional materials. Their properties can be easily switchable, allowing their …
Number of citations: 16 pubs.rsc.org

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